CAY10573

Beschreibung

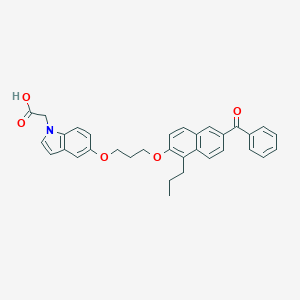

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[5-[3-(6-benzoyl-1-propylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c1-2-7-29-28-13-10-26(33(37)23-8-4-3-5-9-23)20-24(28)11-15-31(29)39-19-6-18-38-27-12-14-30-25(21-27)16-17-34(30)22-32(35)36/h3-5,8-17,20-21H,2,6-7,18-19,22H2,1H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVCCFKIRBLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1C=CC(=C2)C(=O)C3=CC=CC=C3)OCCCOC4=CC5=C(C=C4)N(C=C5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: CAY10573 Pan-PPAR Agonist Profiling & Application

The following technical guide details the pharmacological profile, mechanism of action, and experimental application of CAY10573 , a potent pan-PPAR agonist.

Executive Summary

CAY10573 (CAS: 853652-40-1) is a non-steroidal, synthetic small molecule that functions as a potent pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Unlike isoform-selective probes (e.g., Rosiglitazone for PPAR

This compound is a critical tool in metabolic research, particularly for investigating the synergistic effects of simultaneous PPAR isoform activation on lipid homeostasis, insulin sensitivity, and inflammation. It exhibits superior binding affinity for PPAR

Chemical & Pharmacological Profile

Chemical Identity[3][4]

-

IUPAC Name: 5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid[1][2]

-

Molecular Formula:

[2] -

Molecular Weight: 521.6 g/mol [2]

-

Physical State: Crystalline solid[2]

Potency Data (The "Paradox")

A critical insight for experimental design is the divergence between CAY10573's binding affinity and its functional transactivation potency. While it binds most tightly to the

| PPAR Isoform | Binding Affinity ( | Functional Potency ( | Physiological Role |

| PPAR | 113 nM | 8 nM (Highest Potency) | Fatty acid oxidation, ketogenesis |

| PPAR | 50 nM (Highest Affinity) | 70 nM | Adipogenesis, insulin sensitivity |

| PPAR | 223 nM | 500 nM | Mitochondrial biogenesis, thermogenesis |

Data Source: Cayman Chemical [1][3][4]

Solubility & Stability

-

DMSO: Soluble up to 0.5 mg/mL.[2]

-

DMF: Soluble up to 0.3 mg/mL.[2]

-

Aqueous Buffers: Practically insoluble. Protocol Note: Do not add directly to aqueous media. Predissolve in DMSO, then dilute.

Mechanism of Action: Pan-PPAR Activation

CAY10573 acts by penetrating the cell membrane and binding to the ligand-binding domain (LBD) of PPARs within the cytosol/nucleus. Upon binding, the receptor undergoes a conformational change, shedding co-repressors and recruiting co-activators.

Signaling Pathway Visualization

The following diagram illustrates the convergence of CAY10573 signaling across all three isoforms, leading to the formation of the heterodimer with Retinoid X Receptor (RXR).

Figure 1: CAY10573 acts as a pan-agonist, driving heterodimerization with RXR to activate distinct metabolic gene programs.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, precipitate-free stock for cell culture.

-

Weighing: Weigh 1 mg of CAY10573 (MW: 521.6).

-

Solvent Addition: Add 3.83 mL of high-grade DMSO (

99.9%) to achieve a 500-

Note: The solubility limit is ~0.5 mg/mL (~950

M). Do not attempt to make a 10 mM stock; it will precipitate.

-

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for >1 year.

Luciferase Reporter Assay (Validation Workflow)

This is the standard method to verify PPAR activation in your specific cell line (e.g., HEK293 or HepG2).

Reagents:

-

Expression vector (e.g., pCMV-PPAR

, -

Reporter vector (PPRE-Luciferase).

-

Internal control (Renilla luciferase).

Workflow:

Figure 2: Step-by-step workflow for validating CAY10573 activity using a PPRE-Luciferase reporter system.

Dosing Strategy:

Due to the differential

-

Range: 1 nM to 1

M. -

Expected Result: You should observe a sigmoidal activation curve.

-

PPAR

activation should peak near ~10-50 nM. -

PPAR

activation may require >500 nM for maximal effect.

-

Comparative Analysis & Troubleshooting

CAY10573 vs. Standard Agonists

Researchers often ask why they should use CAY10573 over Rosiglitazone.

| Feature | CAY10573 | Rosiglitazone | GW501516 |

| Selectivity | Pan ( | Selective PPAR | Selective PPAR |

| PPAR | High ( | Moderate ( | Low/None |

| Use Case | Multi-target metabolic study | Diabetes/Adipogenesis | Endurance/Muscle metabolism |

Troubleshooting Common Issues

-

Precipitation in Media:

-

Symptom:[3][5][6][7] Crystals visible under microscope after adding drug.

-

Cause: Rapid dilution of DMSO stock into aqueous media causes "crashing out."

-

Solution: Dilute the DMSO stock 1:10 in culture media first to create an intermediate working solution, vortex immediately, then add to cells. Ensure final DMSO concentration is <0.1%.

-

-

Cytotoxicity:

References

-

Cayman Chemical. CAY10573 Product Datasheet & Biological Activity. Retrieved from

-

Mahindroo, N., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.[2]

-

PubChem. Compound Summary: CAY10573 (Synonym CAY10566/Related Structures). National Library of Medicine.

Sources

- 1. PPARG Result Summary | BioGRID [thebiogrid.org]

- 2. caymanchem.com [caymanchem.com]

- 3. biomarker.hu [biomarker.hu]

- 4. biomarker.hu [biomarker.hu]

- 5. Evaluation of wound healing and anti-inflammatory activity of the rhizomes of Rumex abyssinicus J. (Polygonaceae) in mice | springermedizin.de [springermedizin.de]

- 6. Differential effects of isoflavones, from Astragalus membranaceus and Pueraria thomsonii, on the activation of PPARalpha, PPARgamma, and adipocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycosaminoglycans' Ability to Promote Wound Healing: From Native Living Macromolecules to Artificial Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

CAY10573: A Technical Guide to a Pan-PPAR Agonist for Metabolic and Inflammatory Research

This guide provides an in-depth technical overview of CAY10573, a potent pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs). It is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of broad-spectrum PPAR activation in metabolic and inflammatory diseases. This document will delve into the core mechanism of pan-PPAR agonism, the specific properties of CAY10573, and detailed, field-proven methodologies for its comprehensive evaluation.

The Rationale for Pan-PPAR Agonism in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] The three primary isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), have distinct but complementary functions and tissue distribution, making them attractive therapeutic targets for metabolic disorders.[3]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3] Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in reduced plasma triglycerides.[4]

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[3] Its activation enhances insulin sensitivity and promotes glucose uptake.[5]

-

PPARδ: Ubiquitously expressed, with significant roles in fatty acid oxidation and energy homeostasis, particularly in skeletal muscle and adipose tissue.[6]

While isotype-selective agonists, such as fibrates (PPARα) and thiazolidinediones (PPARγ), have been clinically successful, they are often associated with limitations or side effects.[6] Pan-PPAR agonists, which simultaneously activate all three isotypes, offer a promising strategy to achieve a more comprehensive and balanced therapeutic effect on the multifaceted pathophysiology of metabolic diseases like type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH).[7][8] The synergistic activation of all three PPARs has the potential to improve insulin sensitivity, lipid profiles, and reduce inflammation, offering a multi-pronged approach to treatment.[9][10]

CAY10573: A Potent Activator of All Three PPAR Isotypes

CAY10573 is an indol-1-yl acetic acid derivative that has been characterized as a potent pan-PPAR agonist.[11] Its comprehensive activation profile makes it a valuable tool for preclinical research into the therapeutic benefits of pan-PPAR agonism.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | 2-methyl-2-(4-((5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)phenoxy)propanoic acid | [11] |

| Molecular Formula | C22H20F3NO5 | [11] |

| Molecular Weight | 447.4 g/mol | [11] |

| Purity | ≥98% | [11] |

| Formulation | A crystalline solid | [11] |

| Solubility | Soluble in DMSO and DMF | [11] |

| Storage | -20°C | [11] |

| Stability | As supplied, ≥2 years at -20°C | [11] |

Expert Insight: For in vitro assays, it is recommended to prepare a concentrated stock solution of CAY10573 in DMSO (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation, ensuring the final DMSO concentration is kept low (typically ≤0.1%) to minimize solvent-induced artifacts. For in vivo studies, the formulation of CAY10573 will depend on the route of administration and may require a vehicle such as corn oil or a solution containing Tween 80 and carboxymethylcellulose.

In Vitro Potency and Efficacy

CAY10573 has demonstrated potent binding and transactivation of all three human PPAR isotypes.[11]

| PPAR Isotype | Binding Affinity (IC50, nM) | Transcriptional Activation (EC50, nM) |

| PPARα | 113 | 8 |

| PPARγ | 50 | 70 |

| PPARδ | 223 | 500 |

Data sourced from Cayman Chemical product information sheet.[11]

Causality Behind the Data: The IC50 values from competitive binding assays indicate the concentration of CAY10573 required to displace 50% of a known radiolabeled or fluorescent ligand from the PPAR ligand-binding domain. The lower the IC50, the higher the binding affinity. The EC50 values from reporter gene assays represent the concentration of CAY10573 that elicits a half-maximal transcriptional response. The discrepancy between binding affinity and transcriptional activation can be attributed to various cellular factors, including co-activator and co-repressor recruitment, and post-translational modifications of the receptor.

The Core Mechanism of Action: PPAR Signaling Pathway

Upon ligand binding, PPARs undergo a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activators.[12] This complex then heterodimerizes with the Retinoid X Receptor (RXR).[13] The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13]

Caption: Workflow for determining the binding affinity of CAY10573 to PPARs using a fluorescence polarization assay.

Scientific Rationale: A luciferase reporter assay is a cell-based method to quantify the ability of a compound to activate a specific transcription factor. Cells are engineered to express a PPAR isotype and a reporter construct containing a luciferase gene under the control of a PPRE. Activation of the PPAR by CAY10573 leads to the expression of luciferase, and the resulting luminescence is proportional to the transcriptional activity.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an expression vector for the desired human PPAR isotype (α, γ, or δ) and a reporter plasmid containing a PPRE-driven luciferase gene. A co-transfection with a vector expressing Renilla luciferase can be used for normalization.

-

-

Cell Plating and Treatment:

-

Plate the transfected cells into a white, clear-bottom 96-well plate.

-

After allowing the cells to adhere, treat them with a serial dilution of CAY10573 or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.

-

-

Lysis and Luminescence Reading:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of CAY10573.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for assessing the transcriptional activation of PPARs by CAY10573 using a luciferase reporter assay.

In Vivo Evaluation in a Model of Metabolic Syndrome

Scientific Rationale: To translate the in vitro findings to a physiological context, it is crucial to evaluate CAY10573 in an animal model that recapitulates key features of human metabolic syndrome. Diet-induced obese (DIO) mice are a widely used and relevant model.

Experimental Design:

-

Animal Model:

-

Male C57BL/6J mice are a suitable strain.

-

Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

-

-

Drug Administration:

-

Randomize the DIO mice into treatment groups: vehicle control and CAY10573 at various doses (e.g., 3, 10, and 30 mg/kg/day).

-

Administer the compound daily via oral gavage for 4-8 weeks.

-

-

Metabolic Phenotyping:

-

Body Weight and Food Intake: Monitor daily or weekly.

-

Glucose Homeostasis: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.

-

Plasma Analysis: At the end of the study, collect blood for the measurement of glucose, insulin, triglycerides, total cholesterol, HDL, and markers of liver function (ALT, AST).

-

-

Tissue Analysis:

-

Harvest key metabolic tissues (liver, epididymal white adipose tissue, and skeletal muscle).

-

Gene Expression: Analyze the expression of PPAR target genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1), glucose transport (e.g., Glut4), and inflammation (e.g., Tnf-α, Il-6) by qPCR. [14] * Histology: Perform H&E staining of liver sections to assess steatosis.

-

Expected Outcomes: Treatment with CAY10573 is expected to improve glucose tolerance and insulin sensitivity, reduce plasma triglycerides, and decrease hepatic steatosis. These physiological effects should correlate with the upregulation of PPAR target genes in relevant tissues.

Conclusion and Future Directions

CAY10573 is a valuable research tool for investigating the integrated metabolic and anti-inflammatory effects of pan-PPAR activation. The experimental framework outlined in this guide provides a robust approach to characterizing its activity from molecular interactions to in vivo efficacy. Future studies could explore the therapeutic potential of CAY10573 in more complex disease models, such as those for NASH with fibrosis, atherosclerosis, and diabetic nephropathy. Furthermore, investigating the impact of CAY10573 on the gut microbiome and bile acid metabolism could reveal additional mechanisms contributing to its beneficial effects.

References

-

Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research, 2010, 612089. [Link]

-

Duarte, S. (2023). Exploring The Promise Of Pan-PPAR Agonism. PanNASH. [Link]

-

An, P., et al. (2024). The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis. medRxiv. [Link]

-

Leibowitz, M. D., et al. (2006). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2006, 93659. [Link]

-

Serafine, K. M., & O'Dell, L. E. (2021). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 22(16), 8881. [Link]

-

Blednov, Y. A., et al. (2015). PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption. Psychopharmacology, 232(10), 1743–1756. [Link]

-

Zhang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2568–2583. [Link]

-

Peters, J. M. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) as Molecular Targets for the Treatment and Prevention of Diseases. NIH VideoCast. [Link]

-

Ndisang, J. F., & Tiwari, S. (2013). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. The Open Medicinal Chemistry Journal, 7, 1–11. [Link]

-

Parker, M. H. (2017). Rationally designed PPARδ-specific agonists and their therapeutic potential for metabolic syndrome. PNAS, 114(14), 3563–3565. [Link]

-

Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(8), 1007–1022. [Link]

-

Taylor & Francis Online. (n.d.). PPAR agonist – Knowledge and References. [Link]

-

Gross, B., et al. (2017). Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas. Journal of Diabetes Research, 2017, 8153805. [Link]

-

Willson, T. M., et al. (2001). PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? Medicinal Research Reviews, 21(6), 527–552. [Link]

-

Ferramosca, A., & Zara, V. (2022). PPAR Agonists and Metabolic Syndrome: An Established Role? International Journal of Molecular Sciences, 23(3), 1199. [Link]

-

Fang, M., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives, 123(2), 166–172. [Link]

-

Lee, C. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). BMB Reports, 50(12), 630–635. [Link]

-

Lefebvre, M., et al. (2020). Differential effects of selective- and pan-PPAR agonists on experimental steatohepatitis and hepatic macrophages. Journal of Hepatology, 73(4), 757–770. [Link]

-

Creative Diagnostics. (n.d.). PPAR Signaling Pathway. [Link]

-

Zhang, L. S., et al. (2012). Scaffold-Based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. PLOS ONE, 7(10), e48453. [Link]

-

Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240. [Link]

-

Goya, K., et al. (2010). Is the Mouse a Good Model of Human PPARγ-Related Metabolic Diseases? PPAR Research, 2010, 641832. [Link]

-

Wang, Y., & Nakajima, T. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 1066502. [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]

-

Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. [Link]

-

Zhang, Y., et al. (2021). Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma. ACS Omega, 6(24), 15635–15644. [Link]

-

Liu, Y., et al. (2014). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Cellular and Molecular Life Sciences, 71(1), 1–13. [Link]

-

Ferreira, A. F., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 73. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 4. PPAR Agonists and Metabolic Syndrome: An Established Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pannash.org [pannash.org]

- 8. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. youtube.com [youtube.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity and Functional Potency of CAY10573 for Peroxisome Proliferator-Activated Receptors (PPARs)

Abstract

This technical guide provides an in-depth analysis of the binding characteristics of CAY10573, a potent agonist for Peroxisome Proliferator-Activated Receptors (PPARs). We will explore its specific binding affinities for the three primary PPAR isoforms—alpha (α), gamma (γ), and delta (δ)—and contextualize this data with its functional potency in transactivation assays. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative binding profile of CAY10573, the state-of-the-art methodologies used for its characterization, and the scientific rationale behind these experimental designs.

Introduction: The PPAR Family and CAY10573

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] Upon activation by endogenous ligands (such as fatty acids) or synthetic agonists, PPARs form a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator responsive elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The three main isoforms, PPARα, PPARγ, and PPARδ, exhibit distinct tissue distribution and physiological roles:

-

PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation is central to regulating fatty acid transport and oxidation.[4]

-

PPARγ is most abundant in adipose tissue and is the master regulator of adipogenesis.[4] It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs used in the treatment of type 2 diabetes.[5]

-

PPARδ (also known as PPARβ) is expressed ubiquitously and is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[1]

Given their central role in metabolic diseases, developing isoform-specific or pan-agonists for the PPAR family is a significant focus of drug discovery. CAY10573 has emerged as a potent PPAR agonist that interacts with all three isoforms, making it a valuable pharmacological tool for investigating PPAR biology. This guide focuses on quantitatively defining its interaction with each receptor subtype.

Quantitative Profile: Binding Affinity and Functional Potency of CAY10573

The interaction of a ligand with its target is defined by two key parameters: binding affinity and functional potency. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive assay, measures the strength of the binding interaction. Functional potency, typically measured as the half-maximal effective concentration (EC50), quantifies the concentration of a ligand required to elicit a half-maximal biological response.

CAY10573 displays potent binding to all three PPAR isoforms, with a notable preference for PPARγ.[6]

Data Presentation: CAY10573 Binding and Potency

The binding and functional data for CAY10573 are summarized below. The IC50 values represent the concentration of CAY10573 required to displace 50% of a known tracer from the ligand-binding domain, while the EC50 values represent the concentration required to achieve 50% of the maximal transcriptional activation.

Table 1: CAY10573 Competitive Binding Affinity (IC50)

| PPAR Isoform | IC50 (nM) |

|---|---|

| PPARα | 113 |

| PPARγ | 50 |

| PPARδ | 223 |

Data sourced from Cayman Chemical.[6]

Table 2: CAY10573 Functional Transactivation Potency (EC50)

| PPAR Isoform | EC50 (nM) |

|---|---|

| PPARα | 8 |

| PPARγ | 70 |

| PPARδ | 500 |

Data sourced from Cayman Chemical.[6]

Analysis: The data clearly indicates that CAY10573 is a pan-PPAR agonist. Its binding affinity is strongest for PPARγ (IC50 = 50 nM), approximately twofold stronger than for PPARα and over fourfold stronger than for PPARδ.[6] Interestingly, its functional potency for transactivation is highest at PPARα (EC50 = 8 nM), suggesting highly efficient coupling between binding and transcriptional activation at this isoform.[6] For PPARγ, CAY10573 demonstrates stronger binding and functional activity than the well-known antidiabetic drug rosiglitazone (IC50 = 92 nM; EC50 = 220 nM).[6]

Methodology Deep Dive: Determining Ligand-Receptor Interactions

To ensure data integrity and reproducibility, standardized, high-throughput assays are essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for studying molecular interactions in drug discovery due to their robustness, sensitivity, and resistance to interference from compound autofluorescence.[7]

Part 3.1: Principle of the TR-FRET Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., CAY10573) to displace a fluorescently-labeled PPAR ligand ("tracer") from the receptor's ligand-binding domain (LBD).

Core Causality: The assay is built on the principle of FRET, where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore.[7] In the LanthaScreen™ TR-FRET format, a long-lifetime Terbium (Tb) chelate serves as the donor, and a fluorescent tracer (Fluormone™) acts as the acceptor.[7]

-

High FRET State (No Competitor): The PPAR LBD is tagged with Glutathione-S-Transferase (GST). A Tb-labeled anti-GST antibody binds to the LBD. When the fluorescent tracer binds to the LBD's pocket, the Tb donor and the tracer acceptor are brought into close proximity. Excitation of Tb (at ~340 nm) results in energy transfer to the tracer, which then emits light at its characteristic wavelength (~520 nm).

-

Low FRET State (Competitor Present): When an unlabeled compound like CAY10573 is introduced, it competes with the fluorescent tracer for binding to the LBD. As CAY10573 displaces the tracer, the distance between the donor and acceptor increases, disrupting FRET. This leads to a decrease in the acceptor's emission signal at 520 nm and an increase in the donor's emission at 495 nm.

The IC50 is determined by measuring the ratio of the two emission signals across a range of CAY10573 concentrations.

Part 3.2: Step-by-Step Experimental Protocol (Generalized)

This protocol outlines the essential steps for determining the IC50 value of a test compound for a PPAR isoform using a commercially available kit (e.g., LanthaScreen™ TR-FRET PPAR Competitive Binding Assay).[7]

-

Reagent Preparation:

-

Prepare assay buffer as specified by the manufacturer.

-

Dilute the GST-PPAR-LBD protein, Tb-anti-GST antibody, and the Fluormone™ Pan-PPAR Green tracer to their final working concentrations in the assay buffer.

-

Causality: Using a master mix of these components ensures uniform addition to all wells, minimizing pipetting errors.

-

-

Compound Dilution:

-

Perform a serial dilution of the test compound (CAY10573) in DMSO. A typical starting concentration might be 10 mM, diluted down in 1:3 or 1:5 steps.

-

Further dilute this series into the assay buffer to the desired final concentrations. This intermediate dilution step is critical to minimize the final DMSO concentration in the assay well (typically ≤1%), as high concentrations of DMSO can disrupt protein structure and binding.

-

-

Assay Plate Setup (384-well format):

-

Add a small volume (e.g., 5-10 µL) of each diluted compound to the appropriate wells of a low-volume, black 384-well plate.

-

Causality: Black plates are used to minimize light scatter and well-to-well crosstalk. The 384-well format allows for high-throughput screening and conserves precious reagents.

-

Include "no competitor" (maximum FRET) and "no receptor" (background) controls.

-

-

Reagent Addition and Incubation:

-

Add the master mix of PPAR-LBD, Tb-antibody, and tracer to all wells.

-

Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

-

Causality: Incubation allows the binding reaction to reach equilibrium. Protecting the plate from light prevents photobleaching of the fluorophores.

-

-

Data Acquisition:

-

Read the plate using a fluorescence plate reader capable of TR-FRET.

-

The instrument excites the Tb donor at ~340 nm and records emission signals from both the donor (at 495 nm) and the acceptor (at 520 nm) after a time delay (typically ~100 µs).

-

Causality: The time delay is the "TR" in TR-FRET; it allows short-lived background fluorescence from the plate or compounds to decay, significantly improving the signal-to-noise ratio.

-

-

Data Analysis:

-

Calculate the 520 nm / 495 nm emission ratio for each well.

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve to a sigmoidal (four-parameter logistic) model to determine the IC50 value.

-

Part 3.3: Principle of the TR-FRET Coactivator Recruitment Assay

While binding is essential, the ultimate function of an agonist is to induce a conformational change in the receptor that promotes the recruitment of coactivator proteins to the transcriptional machinery.[8][9] This functional activity is quantified using a coactivator recruitment assay.

Core Causality: This assay format is analogous to the binding assay, but the fluorescent tracer is replaced with a fluorescein-labeled peptide corresponding to the receptor-binding motif of a known coactivator (e.g., PGC1α or TRAP220).[8][9]

-

Low FRET State (No Agonist): In the absence of an agonist, the PPAR-LBD is in a conformation that has a low affinity for the coactivator peptide. The Tb-labeled antibody is bound to the LBD, but the fluorescein-labeled peptide is not. Therefore, the donor and acceptor are far apart, and FRET is minimal.

-

High FRET State (Agonist Bound): The binding of an agonist like CAY10573 induces a conformational shift in the LBD, exposing a binding surface for the coactivator peptide.[9] The peptide binds, bringing the fluorescein acceptor into close proximity with the Tb donor, resulting in a high FRET signal.

The EC50 is determined by measuring the increase in the FRET ratio across a range of agonist concentrations.

Conclusion

CAY10573 is a well-characterized pan-PPAR agonist with nanomolar binding affinity and functional potency across all three major isoforms. It exhibits the highest binding affinity for PPARγ, with an IC50 of 50 nM.[6] The robust and reproducible characterization of such compounds is made possible by advanced assay technologies like TR-FRET, which provide a self-validating system for quantifying both direct binding and subsequent functional events like coactivator recruitment. The detailed protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to effectively utilize CAY10573 as a tool for exploring PPAR-mediated biological pathways and to apply these methodologies in their own drug discovery and development programs.

References

-

In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database . PubMed, National Library of Medicine. [Link]

-

Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ . MDPI. [Link]

-

Rapid Assessment of Binding Affinity of SARS-COV-2 Spike Protein to the Human Angiotensin-Converting Enzyme 2 Receptor and to Neutralizing Biomolecules Based on Computer Simulations . National Institutes of Health. [Link]

-

Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation . National Institutes of Health. [Link]

-

High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties . PubMed, National Library of Medicine. [Link]

-

Synthesis and binding affinity of a fluorine-substituted peroxisome proliferator-activated gamma (PPARgamma) ligand as a potential positron emission tomography (PET) imaging agent . PubMed, National Library of Medicine. [Link]

-

Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands . PubMed, National Library of Medicine. [Link]

-

Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust . National Institutes of Health. [Link]

-

PPAR-gamma: a nuclear receptor with affinity for cannabinoids . PubMed, National Library of Medicine. [Link]

-

Original Article Change in binding affinity with ACE2 receptor in beta, delta and omicron SARS CoV2 variants . e-Century Publishing Corporation. [Link]

-

Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist . MDPI. [Link]

-

Prediction of PPAR-alpha ligand-mediated physiological changes using gene expression profiles . PubMed, National Library of Medicine. [Link]

-

LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay . BMG Labtech. [Link]

-

SARS-CoV-2 Delta Variant: Interplay between Individual Mutations and Their Allosteric Synergy . MDPI. [Link]

-

PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action . Frontiers. [Link]

-

Two steps, one ligand: How PPARγ binds small molecule agonists . PubMed, National Library of Medicine. [Link]

-

Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds . MDPI. [Link]

-

Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases . YouTube. [Link]

Sources

- 1. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of PPAR-alpha ligand-mediated physiological changes using gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Thermo Scientific LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 9. Invitrogen LanthaScreen TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Downstream Signaling Pathways of CAY10573

This guide provides a comprehensive technical overview of CAY10573, a potent and selective inhibitor of the lysine acetyltransferase KAT6A. It is intended for researchers, scientists, and drug development professionals investigating epigenetic modulation and its therapeutic potential. We will delve into the core mechanism of CAY10573, its impact on downstream signaling, and provide validated experimental protocols for studying these effects.

Introduction: The Epigenetic Regulator KAT6A and its Inhibitor, CAY10573

Lysine acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a critical epigenetic regulator belonging to the MYST family of histone acetyltransferases (HATs).[1][2] KAT6A plays a pivotal role in controlling gene expression by adding acetyl groups to lysine residues on histone proteins, primarily on histone H3.[1][3] This acetylation neutralizes the positive charge of lysine, relaxing the chromatin structure and making DNA more accessible to transcription factors, thereby promoting gene expression.[1]

Dysregulation of KAT6A activity is implicated in various diseases, including several types of cancer like leukemia and breast cancer, as well as neurodevelopmental disorders.[1][3] This makes KAT6A a compelling therapeutic target. CAY10573 is a small molecule inhibitor designed to selectively block the enzymatic activity of KAT6A. By inhibiting KAT6A, CAY10573 prevents histone acetylation, leading to a more condensed chromatin state and subsequent changes in the expression of genes crucial for cell proliferation, cell cycle control, and apoptosis.[1][4]

Core Mechanism of Action of CAY10573

CAY10573 exerts its effects by targeting the acetyltransferase activity of KAT6A. The primary substrate for KAT6A is histone H3, which it acetylates at lysine 23 (H3K23ac).[4][5] This specific epigenetic mark is associated with active gene transcription.

The inhibition of KAT6A by CAY10573 leads to a global reduction in H3K23ac levels. This alteration of the epigenetic landscape is the foundational event that triggers a cascade of downstream signaling events. The most well-characterized consequences include the modulation of the p53 tumor suppressor pathway and the PI3K/AKT signaling cascade.[5][6]

Key Downstream Signaling Pathways Modulated by CAY10573

Inhibition of KAT6A by CAY10573 initiates a complex cellular response. The primary downstream effects converge on pathways that control cell cycle progression and survival.

The p53-p21 Axis: Induction of Cell Cycle Arrest and Senescence

One of the most significant downstream effects of KAT6A inhibition is the activation of the p53 signaling pathway.[5] KAT6A can directly acetylate p53 at lysines 120 and 382, a modification that enhances its transcriptional activity.[6][7] This leads to the upregulation of p53 target genes, most notably the cyclin-dependent kinase inhibitor 1A (CDKN1A), which encodes the p21 protein.[5][6]

The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK activity, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division.[1][5] This CAY10573-induced cell cycle arrest can lead to cellular senescence or apoptosis, thereby suppressing tumor growth.[1]

Modulation of the PI3K/AKT Pathway

In certain cellular contexts, such as glioblastoma, KAT6A has been shown to promote tumorigenesis by upregulating the PI3K/AKT signaling pathway.[5] The mechanism involves KAT6A-mediated H3K23 acetylation at the promoter of the PIK3CA gene, which encodes the catalytic subunit of PI3K. This acetylation recruits other transcriptional machinery, leading to increased PIK3CA expression and subsequent activation of AKT.[5][8]

By inhibiting KAT6A, CAY10573 can theoretically downregulate PI3K/AKT signaling in these specific cancer types, contributing to its anti-proliferative effects.[5] It is important to note that the interplay between KAT6A and the PI3K/AKT pathway can be context-dependent.[9]

Experimental Methodologies for Pathway Interrogation

To rigorously investigate the downstream effects of CAY10573, a multi-pronged approach employing validated molecular biology techniques is essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Analysis of Histone Acetylation

A direct measure of CAY10573 efficacy is its ability to reduce global H3K23 acetylation.

Protocol: Histone Extraction and Western Blotting for H3K23ac

-

Causality: This protocol directly assesses the pharmacodynamic effect of CAY10573 on its primary target's activity. A reduction in H3K23ac confirms target engagement.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF7, HCT116) and treat with a dose-response of CAY10573 (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Histone Extraction: Utilize an acid extraction protocol. Lyse cells in a hypotonic buffer, isolate nuclei, and extract histones using 0.2 M H2SO4.[10] Precipitate histones with trichloroacetic acid.

-

Protein Quantification: Resuspend histone pellets and quantify using a BCA or Bradford assay.

-

Western Blotting:

-

Separate 15-20 µg of histone extracts on a 15% SDS-PAGE gel.

-

Transfer to a PVDF membrane.

-

Block with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against H3K23ac (e.g., 1:1000 dilution) overnight at 4°C.

-

Self-Validation: Simultaneously probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 (1:5000) as a loading control. This ensures that any observed decrease in H3K23ac is not due to unequal sample loading.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect using an enhanced chemiluminescence (ECL) substrate.

-

-

-

Trustworthiness: The inclusion of a total H3 loading control is non-negotiable for data interpretation. A dose-dependent decrease in the H3K23ac signal relative to the total H3 signal validates the specific inhibitory effect of CAY10573.

Interrogating the p53-p21 Axis

Protocol: Western Blotting for p53 and p21 Protein Expression

-

Causality: This experiment verifies that KAT6A inhibition translates into the expected downstream functional outcome of increased p53 pathway signaling.

-

Methodology:

-

Cell Lysis: Treat cells with CAY10573 as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

Western Blotting:

-

Load 20-40 µg of total protein onto a 12% SDS-PAGE gel.[11]

-

Transfer to a PVDF membrane.

-

Block and incubate with primary antibodies against p53 (1:1000) and p21 (1:500-1:1000).[12]

-

Self-Validation: Use a loading control antibody such as GAPDH or β-actin (1:10000) to ensure equal protein loading across lanes.

-

Positive Control: As a positive control for p21 and p53 induction, treat a parallel set of cells with a known DNA damaging agent like etoposide or doxorubicin.[11][12]

-

-

-

Trustworthiness: An increase in p21 protein levels following CAY10573 treatment, normalized to a loading control, provides strong evidence for the activation of the p53 pathway.

Protocol: Quantitative PCR (qPCR) for CDKN1A (p21) mRNA Expression

-

Causality: This assay determines if the increase in p21 protein is preceded by an increase in the transcription of its corresponding gene, CDKN1A, directly linking KAT6A inhibition to p53 transcriptional activation.

-

Methodology:

-

RNA Extraction: Treat cells with CAY10573. Extract total RNA using a TRIzol-based method or a column-based kit.[13]

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[13]

-

qPCR:

-

Perform qPCR using SYBR Green master mix and validated primers for CDKN1A and a housekeeping gene.[14][15]

-

CDKN1A Forward Primer: 5'-AGGTGGACCTGGAGACTCTCAG-3'[14]

-

CDKN1A Reverse Primer: 5'-TCCTCTTGGAGAAGATCAGCCG-3'[14]

-

Self-Validation: Use at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Run a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.

-

-

Data Analysis: Calculate the relative expression (fold change) of CDKN1A using the ΔΔCt method.

-

-

Trustworthiness: A dose-dependent increase in CDKN1A mRNA levels that correlates with the protein data confirms that CAY10573's effect originates at the transcriptional level.

Quantitative Data and Expected Outcomes

The following table summarizes expected quantitative outcomes from the described experiments, based on published literature for potent KAT6A inhibitors.

| Parameter | Assay | Target Cell Line | Expected Result with CAY10573 | Reference |

| Target Engagement | Western Blot | ER+ Breast Cancer | Dose-dependent decrease in H3K23ac | [4] |

| Cellular Phenotype | Cell Viability Assay | KAT6A-amplified cells | Potent inhibition of proliferation | [4] |

| Pathway Activation | qPCR | HCT116 (p53 WT) | Dose-dependent increase in CDKN1A mRNA | [6] |

| Protein Expression | Western Blot | HCT116 (p53 WT) | Dose-dependent increase in p21 protein | [6][12] |

Conclusion and Future Directions

CAY10573 is a powerful chemical probe for elucidating the biological roles of KAT6A. Its mechanism of action converges on critical cell cycle and survival pathways, primarily through the epigenetic regulation of the p53-p21 axis. The experimental framework provided here offers a robust and self-validating approach to characterize the downstream signaling effects of CAY10573 and other KAT6A inhibitors.

Future research should focus on exploring the context-dependent roles of KAT6A in different cancer types, investigating potential resistance mechanisms, and identifying synergistic drug combinations. The continued study of KAT6A inhibitors like CAY10573 holds significant promise for the development of novel epigenetic therapies.

References

-

Baell, J. B., et al. (2018). Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding. Signal Transduction and Targeted Therapy, 3, 36. Available at: [Link]

-

Patsnap Synapse. (2024). What are KAT6A inhibitors and how do they work?. Patsnap. Available at: [Link]

-

ResearchGate. (2017). KAT6A acetyltransferase activity is required for activating PI3K/AKT signaling. ResearchGate. Available at: [Link]

-

UniProt Consortium. (n.d.). KAT6A - Histone acetyltransferase KAT6A - Homo sapiens (Human). UniProt. Available at: [Link]

-

GeneCards. (2026). KAT6A Gene - Lysine Acetyltransferase 6A. GeneCards The Human Gene Compendium. Available at: [Link]

-

Sino Biological. (n.d.). KAT6A General Information. Sino Biological. Available at: [Link]

-

Wikipedia. (n.d.). KAT6A. Wikipedia. Available at: [Link]

-

ResearchGate. (2015). What are a suitable conditions for doing a western blot to look at p21 expression?. ResearchGate. Available at: [Link]

-

Journal of Biological Chemistry. (2012). Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding. Journal of Biological Chemistry. Available at: [Link]

-

National Institutes of Health. (2025). Combined inhibition of KAT6A/B and Menin reverses estrogen receptor-driven gene expression programs in breast cancer. National Library of Medicine. Available at: [Link]

-

National Institutes of Health. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. National Library of Medicine. Available at: [Link]

-

American Association for Cancer Research. (2017). The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins. AACR Publications. Available at: [Link]

-

Reactome. (n.d.). AKT phosphorylates KAT6A. Reactome Pathway Database. Available at: [Link]

-

OriGene Technologies. (n.d.). p21 (CDKN1A) Human qPCR Primer Pair. OriGene. Available at: [Link]

-

ResearchGate. (2025). Chemical Approaches for Studying Histone Modifications. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2013). MOZ increases p53 acetylation and premature senescence through its complex formation with PML. PubMed. Available at: [Link]

-

ResearchGate. (2018). Gene expression analysis by quantitative PCR in 22 cultures of T-lymphocytes from female breast cancer patients. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2024). Inhibition of lysine acetyltransferase KAT6 in ER+HER2- metastatic breast cancer: a phase 1 trial. PubMed. Available at: [Link]

-

National Institutes of Health. (2023). Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer. PubMed. Available at: [Link]

-

Proceedings of the National Academy of Sciences. (2004). Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis. PNAS. Available at: [Link]

-

ResearchGate. (2017). Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. ResearchGate. Available at: [Link]

-

OAE Publishing Inc. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. Available at: [Link]

-

National Institutes of Health. (2020). Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F. National Library of Medicine. Available at: [Link]

-

National Institutes of Health. (2016). Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry. National Library of Medicine. Available at: [Link]

-

JensenLab. (n.d.). DISEASES - KAT6A. JensenLab. Available at: [Link]

-

ResearchGate. (2018). Western blot analysis of p53, p21 (CDKN1A) and CYP1A1 protein... ResearchGate. Available at: [Link]

-

National Institutes of Health. (2018). Long non-coding RNA generated from CDKN1A gene by alternative polyadenylation regulates p21 expression during DNA damage response. National Library of Medicine. Available at: [Link]

-

MDPI. (2023). A TP53-Pathway-Based Prognostic Signature for Radiotherapy and Functional Validation of TP53I3 in Non-Small-Cell Lung Cancer. MDPI. Available at: [Link]

-

ResearchGate. (2018). Overview of the different histone extraction protocols, highlighting... ResearchGate. Available at: [Link]

Sources

- 1. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]

- 2. KAT6A - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MOZ increases p53 acetylation and premature senescence through its complex formation with PML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | AKT phosphorylates KAT6A [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of the Cyclin-dependent Kinase Inhibitor 1A Gene (CDKN1A) by the Repressor BOZF1 through Inhibition of p53 Acetylation and Transcription Factor Sp1 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: CAY10573 – Mechanistic Validation in Metabolic Disease Models

Executive Summary

CAY10573 is a potent, non-selective pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor) utilized primarily as a high-affinity chemical probe in metabolic research. Unlike selective agonists such as fibrates (PPAR

This guide provides a rigorous technical framework for evaluating CAY10573 in preclinical metabolic disease models. It details the compound's mechanistic basis, validated in vitro protocols for assessing functional potency, and critical considerations for in vivo formulation and experimental design in models of Type 2 Diabetes (T2D) and obesity.

Key Pharmacological Profile

| Receptor Isoform | Binding Affinity ( | Functional Potency ( | Primary Metabolic Outcome |

| PPAR | 113 nM | 8 nM | Fatty acid oxidation, lipid lowering |

| PPAR | 50 nM | 70 nM | Insulin sensitization, adipogenesis |

| PPAR | 223 nM | 500 nM | Oxidative metabolism, thermogenesis |

Data Source: Cayman Chemical / Mahindroo et al. (2006)

Molecular Mechanism of Action

CAY10573 functions as a ligand for the nuclear receptor superfamily of PPARs. Upon binding, it induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the transcription of machinery essential for metabolic homeostasis.

Mechanistic Pathway Diagram

The following diagram illustrates the downstream signaling cascade initiated by CAY10573 across distinct tissue types.

Caption: CAY10573 activates PPAR

In Vitro Validation Protocols

Before in vivo application, CAY10573 activity must be validated in cell-based systems. The following protocols are designed to confirm PPAR

Protocol A: 3T3-L1 Adipocyte Differentiation Assay

Objective: Quantify PPAR

Reagents:

-

Differentiation Media (MDI): DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 1 µg/mL Insulin.[1]

-

Treatment Media: DMEM + 10% FBS + Insulin (1 µg/mL) + CAY10573 (10 nM – 1 µM).

-

Control: Rosiglitazone (Positive Control, 1 µM).

-

Stain: Oil Red O (0.5% in isopropanol).

Step-by-Step Methodology:

-

Seeding: Plate 3T3-L1 fibroblasts in 6-well plates. Culture until 2 days post-confluence (Day 0).

-

Induction: On Day 0, replace media with MDI induction cocktail.

-

Treatment: On Day 2, replace MDI with Treatment Media containing CAY10573.

-

Rationale: Removing IBMX/Dex after 48h isolates the PPAR

-driven terminal differentiation phase.

-

-

Maintenance: Refresh Treatment Media every 48 hours (Day 4, Day 6).

-

Fixation (Day 8): Wash cells with PBS. Fix with 4% paraformaldehyde for 1 hour.

-

Staining: Wash with 60% isopropanol.[2][3] Incubate with filtered Oil Red O solution for 15 mins.

-

Quantification: Elute dye with 100% isopropanol and measure absorbance at 510 nm.

Self-Validation Check: The Rosiglitazone positive control must show >3-fold increase in OD510 vs. vehicle (DMSO) control. CAY10573 should exhibit dose-dependent lipid accumulation with an

Protocol B: 2-NBDG Glucose Uptake in C2C12 Myotubes

Objective: Assess insulin-sensitizing effects via PPAR

Reagents:

-

Differentiation Media: DMEM + 2% Horse Serum (low serum induces myotube formation).

-

Tracer: 2-NBDG (Fluorescent glucose analog).[4]

-

Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology:

-

Differentiation: Culture C2C12 myoblasts in differentiation media for 5–7 days until multinucleated myotubes form.

-

Starvation: Serum-starve cells in KRPH buffer (glucose-free) for 2 hours.

-

Drug Exposure: Treat cells with CAY10573 (100 nM) or Vehicle for 24 hours prior to the assay.

-

Note: PPAR effects are genomic; acute exposure (<1h) is insufficient.

-

-

Uptake: Add 100 nM Insulin (optional, to test sensitivity) and 50 µM 2-NBDG. Incubate for 30 mins at 37°C.

-

Termination: Wash 3x with ice-cold PBS to stop transport.

-

Analysis: Measure fluorescence (Ex/Em: 465/540 nm) or image via confocal microscopy.

In Vivo Experimental Design & Formulation

Critical Warning: CAY10573 is a research tool with limited aqueous solubility. Proper formulation is the single most critical factor for successful in vivo studies.

Formulation Strategy

-

Solubility: ~0.5 mg/mL in DMSO; ~0.3 mg/mL in DMF. Poor water solubility.[5]

-

Recommended Vehicle:

-

10% DMSO (Solubilizer)

-

40% PEG400 (Co-solvent)

-

5% Tween-80 (Surfactant)

-

45% Saline (Aqueous phase)

-

-

Preparation: Dissolve CAY10573 in DMSO first, then add PEG400/Tween-80, and slowly add saline with vortexing. Use immediately.

Preclinical Efficacy Study: Diet-Induced Obese (DIO) Mice

Model: C57BL/6J male mice fed High-Fat Diet (60% kcal fat) for 12 weeks. Groups:

-

Lean Control: Chow diet + Vehicle.

-

DIO Vehicle: HFD + Vehicle.

-

DIO Positive Control: HFD + Rosiglitazone (10 mg/kg/day).

-

DIO CAY10573: HFD + CAY10573 (Suggested dose: 5–10 mg/kg/day, IP or Oral Gavage).

Experimental Workflow Diagram

Caption: 16-week workflow for evaluating CAY10573 efficacy in reversing diet-induced obesity and insulin resistance.

Key Readouts

-

Glucose Tolerance Test (GTT): Fast mice for 6h, inject glucose (1-2 g/kg), measure blood glucose at 0, 15, 30, 60, 120 min.

-

Expectation: CAY10573 should reduce AUC (Area Under Curve) comparable to Rosiglitazone.

-

-

Gene Expression (RT-qPCR):

-

Liver:Cpt1a (PPAR

target - oxidation). -

Adipose:Adipoq (Adiponectin), Fabp4 (PPAR

targets). -

Muscle:[6]Pdk4 (PPAR

target).

-

References

-

Mahindroo, N., et al. (2006). "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry, 49(3), 1212-1216.

-

Cayman Chemical. (n.d.). "CAY10573 Product Information." Cayman Chemical Datasheet.

-

Zebisch, K., et al. (2012).[7] "Protocol for effective differentiation of 3T3-L1 cells to adipocytes." Analytical Biochemistry, 425(1), 88-90.

-

Yamada, K., et al. (2007). "A real-time method of imaging glucose uptake in single, living mammalian cells."[4] Nature Protocols, 2, 753–762. [4]

Sources

- 1. atcc.org [atcc.org]

- 2. ixcellsbiotech.com [ixcellsbiotech.com]

- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of vehicle amphiphilicity on the dissolution and bioavailability of a poorly water-soluble drug from solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo Antidiabetic Activity Evaluation of Aqueous and 80% Methanolic Extracts of Leaves of Thymus schimperi (Lamiaceae) in Alloxan-induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Mechanistic Control of Adipogenesis: The CAY10573 Protocol

Executive Summary

CAY10573 is a potent, synthetic pan-PPAR agonist (Peroxisome Proliferator-Activated Receptor) derived from indole-1-acetic acid. Unlike thiazolidinediones (TZDs) which primarily target PPAR

In the context of adipocyte differentiation (adipogenesis), CAY10573 acts as a terminal differentiation driver . By directly activating the nuclear receptor superfamily responsible for lipid homeostasis, it bypasses upstream signaling bottlenecks often observed in standard hormonal induction (MDI) protocols. This guide details the mechanistic rationale and validated protocols for utilizing CAY10573 to induce, accelerate, or modulate adipogenesis in 3T3-L1 and primary pre-adipocytes.

Pharmacological Profile & Mechanism of Action

Chemical Identity

-

Formal Name: 5-[3-[(6-benzoyl-1-propyl-2-naphthalenyl)oxy]propoxy]-1H-indole-1-acetic acid[1]

-

Molecular Formula:

[1] -

Solubility: DMSO (>0.5 mg/ml), DMF (>0.3 mg/ml).[1] Insoluble in water.

-

Storage: -20°C (Stable for >2 years as lyophilized solid).

The "Pan-Agonist" Advantage

Adipogenesis is orchestrated by a transcriptional cascade where PPAR

-

PPAR

Activation: CAY10573 binds the ligand-binding domain (LBD) of PPAR -

PPAR

/

Signal Transduction Pathway

The following diagram illustrates how CAY10573 bypasses early cytosolic signaling (like the clonal expansion phase driven by IGF-1) to directly engage the nuclear transcriptional machinery.

Figure 1: Mechanism of Action. CAY10573 permeates the nuclear membrane to act as a high-affinity ligand for PPAR isoforms, driving the formation of the transcriptional complex required for terminal differentiation.

Experimental Protocol: CAY10573-Driven Differentiation

This protocol is optimized for 3T3-L1 pre-adipocytes . It replaces or augments the standard Dexamethasone/IBMX cocktail to study PPAR-specific kinetics.

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 5.2 mg of CAY10573 in 1 mL of high-grade DMSO. Vortex until clear. Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute 1:1000 in culture media to achieve µM concentrations. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Differentiation Timeline

The critical window for CAY10573 action is Day 0 to Day 2 (Induction) and Day 2 to Day 7 (Maintenance).

Figure 2: Experimental Timeline. CAY10573 is most effective when introduced at Day 0 to trigger the transcriptional cascade.

Step-by-Step Workflow

Phase 1: Expansion (Day -4 to -2)

-

Seed 3T3-L1 cells in DMEM + 10% Calf Serum (CS).

-

Allow cells to reach 100% confluence.

-

Crucial: Maintain post-confluent for 48 hours (Day -2 to 0) to synchronize cells in G0/G1 phase.

Phase 2: Induction (Day 0)

-

Aspirate media.

-

Add Induction Media : DMEM + 10% Fetal Bovine Serum (FBS).

-

Treatment Group: Add CAY10573 (50 nM - 200 nM) + Insulin (1.0 µg/mL).

-

Note: CAY10573 is potent enough to replace Dexamethasone and IBMX in many assays, serving as a cleaner model for PPAR

activation without cAMP elevation side effects.

-

-

Control Group: Standard MDI Cocktail (0.5 mM IBMX, 1 µM Dex, 1 µg/mL Insulin) or Vehicle (DMSO).

Phase 3: Differentiation (Day 2)

-

Aspirate media.

-

Replace with DMEM + 10% FBS + Insulin (1.0 µg/mL).

-

Optional: Continue CAY10573 at a lower dose (10-50 nM) if sustained PPAR activation is required for the study design.

Phase 4: Maturation (Day 4+)

-

Feed cells every 48 hours with DMEM + 10% FBS only.

-

Lipid droplets should be visible by Day 4 and robust by Day 7.

Data Interpretation & Expected Results

When using CAY10573, expect accelerated differentiation compared to standard MDI protocols.

Quantitative Metrics

| Metric | Method | Expected Result (CAY10573 Treated) | Mechanistic Basis |

| Lipid Accumulation | Oil Red O Staining | >3-fold increase vs Vehicle | Direct transcriptional activation of lipogenic genes (Fasn, Scd1). |

| aP2 Expression | qPCR / Western Blot | Significant Upregulation (Day 2-4) | Fabp4 promoter contains a high-affinity PPRE. |

| Glucose Uptake | 2-NBDG Assay | Enhanced | PPAR |

| Morphology | Microscopy | Smaller, more numerous lipid droplets (Multilocular phenotype) | Pan-agonist activity (PPAR |

Troubleshooting Common Issues

-

Cytotoxicity: If cells detach at Day 2, reduce CAY10573 concentration. The IC50 for PPAR

is 50 nM; concentrations >1 µM are unnecessary and toxic. -

Weak Differentiation: Ensure cells were 100% confluent for fully 48 hours before induction. CAY10573 cannot force differentiation in proliferating cells (clonal expansion block).

-

Precipitation: CAY10573 is hydrophobic. Ensure the DMSO stock is fully dissolved and add to warm media while vortexing.

References

-

Cayman Chemical. (2006). Product Information: CAY10573. Cayman Chemical Catalog No. 10008560. Link

-

Mahindroo, N., et al. (2006). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: Design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 49(3), 1212-1216.[1] Link

-

Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARgamma. Annual Review of Biochemistry, 77, 289–312. Link

-

Farmer, S. R. (2006). Transcriptional control of adipocyte formation.[2][3] Cell Metabolism, 4(4), 263–273. Link

Sources

CAY10573 as a Chemical Probe for the Elucidation of SIRT1-Mediated Lipid Metabolism

An In-Depth Technical Guide:

Abstract

The intricate network of lipid metabolism is fundamental to cellular energy homeostasis, signaling, and structural integrity. Dysregulation of these pathways is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, has emerged as a critical metabolic sensor and regulator, directly linking cellular energy status to the transcriptional control of lipid synthesis, storage, and catabolism.[1] This guide details the use of CAY10573, a potent and selective SIRT1 inhibitor, as a chemical tool to investigate the nuanced roles of SIRT1 in lipid metabolism. We provide a comprehensive overview of the SIRT1 signaling axis, field-proven experimental protocols to assess the impact of its inhibition, and a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to dissect the mechanisms of metabolic control and identify novel therapeutic targets.

Introduction: The Central Role of SIRT1 in Metabolic Regulation

Sirtuin 1 (SIRT1) is the most extensively studied mammalian sirtuin, acting as a pivotal link between cellular energy levels and metabolic adaptation.[1] Its activity is allosterically regulated by the intracellular NAD⁺/NADH ratio, making it a sensitive detector of the cell's energetic state.[2] During periods of low energy, such as fasting or caloric restriction, elevated NAD⁺ levels activate SIRT1.[2] Activated SIRT1 then deacetylates a host of non-histone proteins, including key transcription factors and co-activators, to orchestrate a coordinated metabolic response that promotes energy conservation and utilization.[3]

In the context of lipid metabolism, SIRT1's influence is multifaceted, affecting processes in the liver, adipose tissue, and muscle. It generally acts to suppress lipid synthesis (lipogenesis) and storage while promoting lipid mobilization and oxidation.[2][4] This is achieved through the deacetylation and subsequent modulation of several key regulatory proteins. The use of selective inhibitors like CAY10573 allows for the precise interrogation of these pathways, effectively "switching off" SIRT1 activity to observe the direct consequences on cellular lipid dynamics.

The SIRT1-Lipid Metabolism Axis: Key Molecular Targets

Inhibition of SIRT1 with CAY10573 is expected to produce the inverse effects of SIRT1 activation. Understanding the primary substrates of SIRT1 is therefore critical to designing and interpreting experiments. SIRT1 deacetylates and regulates several master controllers of lipid homeostasis.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

SREBP-1c is a master transcriptional activator of lipogenic genes, promoting the synthesis of fatty acids and triglycerides.[2] SIRT1 directly interacts with and deacetylates SREBP-1c, leading to its decreased stability and reduced transcriptional activity.[2][4] This action is particularly important in the liver, where SIRT1 helps suppress fat synthesis during fasting.[4]

-

Causality of Inhibition: Treatment with CAY10573 is hypothesized to block the deacetylation of SREBP-1c, resulting in a hyperacetylated, more stable, and more active form of the protein. This should lead to increased expression of lipogenic target genes (e.g., FASN, ACACA) and a subsequent accumulation of intracellular lipids.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is the master regulator of adipogenesis, the process of fat cell differentiation.[1] SIRT1 can repress the activity of PPARγ, thereby down-regulating adipocyte differentiation and maturation.[1][5]

-

Causality of Inhibition: By inhibiting SIRT1, CAY10573 would relieve this repression, potentially enhancing PPARγ activity and promoting adipogenesis in pre-adipocyte models.

Peroxisome Proliferator-Activated Receptor-γ Coactivator 1α (PGC-1α)

PGC-1α is a powerful transcriptional coactivator that drives mitochondrial biogenesis and fatty acid oxidation. SIRT1 activates PGC-1α through deacetylation, promoting the breakdown of fats for energy.[3]

-

Causality of Inhibition: CAY10573-mediated inhibition of SIRT1 should leave PGC-1α in a hypoactive, acetylated state. This would be predicted to decrease the expression of genes involved in fatty acid oxidation and reduce the cell's capacity to metabolize lipids.

Autophagy and Lipophagy

SIRT1 stimulates autophagy, the cellular process for degrading and recycling cellular components, by deacetylating autophagy-related proteins (Atgs).[6] A specialized form of this process, known as lipophagy, specifically targets lipid droplets for degradation in lysosomes.[6]

-

Causality of Inhibition: Inhibition of SIRT1 with CAY10573 may suppress autophagy and lipophagy, contributing to the net accumulation of lipid droplets within the cell by reducing their turnover rate.

The interplay of these targets demonstrates that SIRT1 sits at a critical node controlling the balance between lipid synthesis and breakdown.

Table 1: Key SIRT1 Substrates in Lipid Metabolism

| Substrate | Effect of SIRT1-Mediated Deacetylation | Predicted Outcome of SIRT1 Inhibition (via CAY10573) |

| SREBP-1c | Decreased stability and activity[2][4] | Increased lipogenesis and lipid accumulation |

| PGC-1α | Increased activity[3] | Decreased fatty acid oxidation and mitochondrial biogenesis |

| PPARγ | Repression of activity[1][5] | Enhanced adipocyte differentiation |

| LXR | Increased turnover and activity[5] | Altered cholesterol homeostasis |

| Autophagy Proteins (Atgs) | Stimulation of autophagy/lipophagy[6] | Decreased lipid droplet turnover and clearance |

Experimental Design: A Validated Workflow for Investigating CAY10573

A robust investigation into the effects of CAY10573 requires a multi-pronged approach to validate its mechanism of action and quantify its phenotypic effects on lipid metabolism. The following workflow provides a self-validating system, where biochemical target engagement is directly correlated with cellular metabolic and imaging-based outcomes.

Figure 1: A validated workflow for investigating CAY10573 effects.

Detailed Experimental Protocols

The following protocols are presented as field-proven methodologies. The causality behind key steps is explained to ensure both reproducibility and a deep understanding of the process.

Protocol 1: In Vitro SIRT1 Activity Assay

Objective: To biochemically confirm that CAY10573 inhibits SIRT1 deacetylase activity in a dose-dependent manner.

Principle: This protocol utilizes a fluorogenic substrate that is deacetylated by SIRT1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AFC or AMC).[7][8] The fluorescence intensity is directly proportional to SIRT1 activity. Trichostatin A is included to inhibit other classes of histone deacetylases (HDACs), ensuring the measured activity is specific to sirtuins.[7]

Methodology:

-

Reagent Preparation:

-

SIRT1 Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

-

Cofactor Solution: Prepare a fresh solution of 10 mM NAD⁺ in assay buffer.

-

HDAC Inhibitor: Prepare a 100 µM solution of Trichostatin A in assay buffer.

-

Fluorogenic Substrate: Reconstitute a commercially available acetylated p53-AFC peptide substrate to 1 mM in DMSO.

-

Developer Solution: Prepare the developer solution containing a protease (e.g., Trypsin) according to the manufacturer's instructions (e.g., Sigma-Aldrich, EPI018).[7]

-

Test Compound: Prepare a 10-point, 2-fold serial dilution of CAY10573 in DMSO, starting from 10 mM.

-

-

Assay Procedure (96-well black plate):

-

To each well, add the following in order:

-

50 µL of SIRT1 Assay Buffer.

-

10 µL of recombinant human SIRT1 enzyme (e.g., 25 µg/mL).

-

1 µL of the CAY10573 serial dilution (or DMSO for vehicle control).

-

10 µL of Trichostatin A solution.

-

-

Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a 29 µL mix of:

-

10 µL of Fluorogenic Substrate.

-

19 µL of NAD⁺ Cofactor Solution.

-

-

Incubate the plate at 37°C for 60 minutes, protected from light.[7]